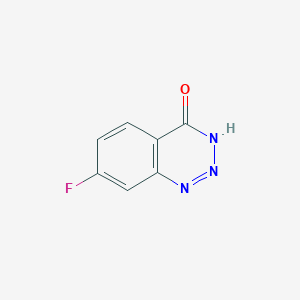

1,2,3-Benzotriazin-4(3H)-one, 7-fluoro-

Descripción general

Descripción

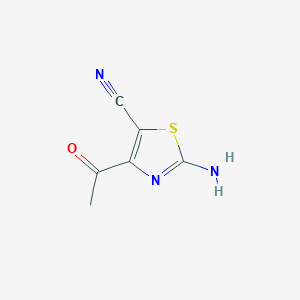

1,2,3-Benzotriazin-4(3H)-one, 7-fluoro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzotriazinone and has a fluorine atom attached to its seventh position. The unique properties of 1,2,3-Benzotriazin-4(3H)-one, 7-fluoro- make it a promising candidate for use in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Regioselective Fluorination

The compound and its derivatives are involved in the study of regioselective fluorination, which is crucial in the synthesis of pharmacologically relevant molecules. For example, fluorination of 7-oxo-1,2,4-benzotriazines occurs regioselectively at the enamine-activated position, facilitating the synthesis of fluorinated derivatives. These derivatives have been evaluated for their cytotoxicity, showing potential in drug development (Mirallai, Koutentis, & Aldabbagh, 2019).

Synthesis of Heterocycles

Another application involves the nickel-catalyzed denitrogenative alkyne insertion into 1,2,3-benzotriazin-4(3H)-ones to synthesize a wide range of substituted 1(2H)-isoquinolones. This process demonstrates the compound's utility in forming heterocyclic structures, a foundational step in many pharmaceutical syntheses (Miura, Yamauchi, & Murakami, 2008).

Antimicrobial Activity

Research on the antimicrobial activity of derivatives shows promising results against various bacteria strains and fungi species, indicating the compound's relevance in developing new antimicrobial agents. Specifically, the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives has led to the identification of compounds with significant inhibitory activity (Armenise et al., 2012).

Peptide Synthesis

It also plays a role in peptide synthesis, acting as a coupling reagent for forming peptide bonds, showcasing its versatility in synthetic organic chemistry and biochemistry (Fan, Hao, & Ye, 1996).

Energetics and Structure Study

An experimental and computational study on the energetics of 1,2,3-benzotriazin-4(3H)-one provided insights into its molecular structure, formation enthalpies, and tautomerism. Such studies are fundamental in understanding the chemical behavior and properties of molecular compounds (Miranda et al., 2011).

Propiedades

IUPAC Name |

7-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCNVRVBGUGSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2841130.png)

![2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2841133.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2841134.png)

![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2841135.png)

![3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2841142.png)

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)